![molecular formula C8H13NO4 B2406083 (1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2490344-54-0](/img/structure/B2406083.png)
(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid, commonly known as L-2,4-diaminobutyric acid (L-DAB), is an important amino acid derivative that has been widely studied due to its unique structural and chemical properties. L-DAB is a cyclic amino acid that contains a bicyclic ring system, which makes it a valuable building block for the synthesis of novel peptides and peptidomimetics.
Scientific Research Applications
- Application : Researchers have investigated its potential as an opioid receptor agonist, aiming to develop novel pain-relieving drugs. By replacing the central proline residue in morphiceptin with EN300-26978993, they explore its binding affinity and selectivity for μ-opioid receptors .
- Application : Scientists have conducted molecular docking calculations to understand how EN300-26978993 interacts with its target receptor. The hydroxy substituents of the non-natural β-amino acid incorporated into the peptidomimetic play a favorable role in receptor binding .
- Application : Researchers explore its synthesis and structural properties, particularly focusing on the trihydroxylated cispentacin derivative. This work contributes to our understanding of carbohydrate-based drug design .
- Application : EN300-26978993 represents an alternative approach by incorporating β-amino acids. Investigating its stability, pharmacokinetics, and efficacy may lead to improved peptide-based therapeutics .
- Application : EN300-26978993’s unique structure opens avenues for designing bioactive agents. Researchers explore its potential as a therapeutic peptide beyond traditional α-peptides .
- Application : Researchers investigate whether EN300-26978993 can overcome limitations associated with α-peptides, such as short half-life and poor oral bioavailability. Novel formulations or delivery systems may improve its clinical utility .
Peptide Mimetics and Drug Design
Structural Studies and Molecular Docking
Carbohydrate Chemistry and Nitro Sugars
Therapeutic Peptides Beyond α-Peptides
Bioactive Agents and Protein Therapeutics
Drug Delivery Systems and Oral Bioavailability
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the pathways and their downstream effects would require comprehensive studies involving biochemical assays and molecular biology techniques .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Detailed studies are required to understand the compound’s impact on cellular processes and molecular interactions .
properties
IUPAC Name |
(1S,2R,3S,4R,5R,6S)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-5-3-1-2(4(5)8(12)13)6(10)7(3)11/h2-7,10-11H,1,9H2,(H,12,13)/t2-,3+,4+,5-,6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGHWZAMMXYRJL-DOMFMGKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C(C2O)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@H]([C@@H]1[C@H]([C@H]2O)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid |
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